molecular formula C10H15NO2S B3220376 3-(3-(Methylsulfonyl)phenyl)propan-1-amine CAS No. 1196151-86-6

3-(3-(Methylsulfonyl)phenyl)propan-1-amine

Cat. No.: B3220376
CAS No.: 1196151-86-6
M. Wt: 213.30 g/mol
InChI Key: WLZQPVXERBHYRY-UHFFFAOYSA-N
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Description

3-(3-(Methylsulfonyl)phenyl)propan-1-amine is an organic compound with the molecular formula C10H15NO2S It is characterized by the presence of a methylsulfonyl group attached to a phenyl ring, which is further connected to a propan-1-amine chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-(Methylsulfonyl)phenyl)propan-1-amine typically involves the following steps:

    Starting Material: The synthesis begins with the selection of appropriate starting materials, such as 3-bromophenylpropan-1-amine.

    Sulfonylation: The brominated compound undergoes sulfonylation using methylsulfonyl chloride in the presence of a base like triethylamine. This reaction introduces the methylsulfonyl group to the phenyl ring.

    Purification: The product is then purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale sulfonylation reactions using automated reactors and continuous flow systems. These methods ensure consistent product quality and high yield.

Chemical Reactions Analysis

Types of Reactions

3-(3-(Methylsulfonyl)phenyl)propan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Various substituted amines depending on the reagents used.

Scientific Research Applications

3-(3-(Methylsulfonyl)phenyl)propan-1-amine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(3-(Methylsulfonyl)phenyl)propan-1-amine involves its interaction with specific molecular targets and pathways. The methylsulfonyl group can influence the compound’s reactivity and binding affinity to biological targets, potentially affecting enzyme activity or receptor binding. Detailed studies are required to elucidate the exact pathways and molecular interactions.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-(Methylsulfonyl)phenyl)propan-1-amine
  • 3-(3-(Methylsulfonyl)phenyl)propan-2-amine
  • 3-(3-(Methylsulfonyl)phenyl)butan-1-amine

Uniqueness

3-(3-(Methylsulfonyl)phenyl)propan-1-amine is unique due to the specific positioning of the methylsulfonyl group on the phenyl ring, which can influence its chemical reactivity and biological activity. This positional isomerism can result in different pharmacological profiles and applications compared to its analogs.

Properties

IUPAC Name

3-(3-methylsulfonylphenyl)propan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO2S/c1-14(12,13)10-6-2-4-9(8-10)5-3-7-11/h2,4,6,8H,3,5,7,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLZQPVXERBHYRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=CC(=C1)CCCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801291618
Record name 3-(Methylsulfonyl)benzenepropanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801291618
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1196151-86-6
Record name 3-(Methylsulfonyl)benzenepropanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1196151-86-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(Methylsulfonyl)benzenepropanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801291618
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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